molecular formula C9H8BrNO2 B13342110 5-Bromoindoline-3-carboxylic acid

5-Bromoindoline-3-carboxylic acid

Cat. No.: B13342110
M. Wt: 242.07 g/mol
InChI Key: LJPFBUKVQGTVMJ-UHFFFAOYSA-N
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Description

5-Bromoindoline-3-carboxylic acid is a brominated derivative of indoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindoline-3-carboxylic acid typically involves the bromination of indoline-3-carboxylic acid. One common method is the electrophilic bromination using bromine (Br2) in a solvent such as dichloromethane or methanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indoline ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromoindoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indoline ring can be oxidized to form oxindole derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 5-substituted indoline-3-carboxylic acid derivatives.

    Oxidation: Formation of 5-bromooxindole-3-carboxylic acid.

    Reduction: Formation of 5-bromoindoline-3-methanol or 5-bromoindoline-3-aldehyde.

Scientific Research Applications

5-Bromoindoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoindoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been studied as potential inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The bromine atom enhances the compound’s binding affinity to the target protein, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole-2-carboxylic acid
  • 5-Bromoindole-3-carboxylic acid
  • 5-Bromoindoline-2-carboxylic acid

Comparison

5-Bromoindoline-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 5-Bromoindole-2-carboxylic acid, the indoline derivative has a more flexible structure, allowing for different interactions with biological targets. Additionally, the presence of the bromine atom at the 5-position enhances its electrophilic properties, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H8BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-3,7,11H,4H2,(H,12,13)

InChI Key

LJPFBUKVQGTVMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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